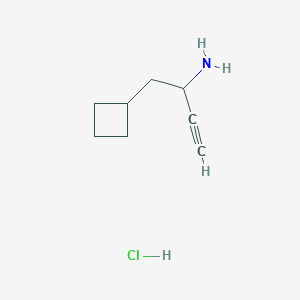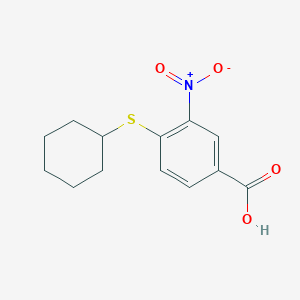
1-(2-Aminoethyl)-3-methylimidazolidin-2-one 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-Aminoethyl)-3-methylimidazolidin-2-one 2,2,2-trifluoroacetate” is a complex organic molecule. It contains an imidazolidin-2-one group, which is a type of cyclic imide, and a trifluoroacetate group, which is a salt or ester of trifluoroacetic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the search results .Applications De Recherche Scientifique
Synthesis and Application in Amino Acid Mimetics
The research by Zaman, Kitamura Mitsuru, and Abell (2005) delves into the synthesis of 1-benzyl-4-methylimidazoles with varying substituents at the 2-position, derived from O-pentafluorobenzoylamidoximes using palladium-catalyzed cyclization. This methodology facilitates the production of optically active amino acid mimetics featuring a C-terminal imidazole, underscoring a significant application of related imidazole derivatives in mimicking amino acid structures for various scientific and therapeutic purposes. The process highlights the potential of these compounds in peptide and protein engineering, offering a versatile tool for modifying peptide backbones and side chains to study structure-activity relationships or to develop peptidomimetics with enhanced stability and bioavailability (Zaman et al., 2005).
Heterocyclic System Synthesis for Antibacterial and Antifungal Activities
Sharma and Jain (2011) accomplished an efficient one-pot synthesis of a novel heterocyclic system, specifically 3′-(2-aminobenzimidazolyl)-2-phenyl spiro[4H-benzopyran-4,2′-thiazolidin]-4-ones, by condensing substituted hydrazinobenzimidazole, flavanone, and mercaptoacetic acid. This synthesis, notably enhanced by the use of an ionic liquid, yielded compounds with significant antibacterial, antifungal, and insecticidal activities, indicating the potential of such heterocyclic compounds in developing new antimicrobial agents with broad-spectrum efficacy (Sharma & Jain, 2011).
Development of Fluorine-Containing Heterocycles
Sokolov et al. (2005) focused on the synthesis of fluorine-containing heterocycles, a process that involves the reaction of acylimines of hexafluoroacetone and methyl trifluoropyruvate with 2-aminothiazolines. This method yielded two distinct structural types of fluorine-containing heterocycles: 6,7-dihydro-2H-thiazolo[3,2-a][1,3,5]triazines and 2,3,5,6-tetrahydroimidazo[2,1-b]thiazoles. The incorporation of fluorine atoms into heterocyclic compounds is of great interest due to the profound impact of fluorination on the biological activity, stability, and lipophilicity of pharmaceuticals and agrochemicals, thus providing valuable insights into the design and synthesis of new fluorine-containing therapeutic agents (Sokolov et al., 2005).
Mécanisme D'action
Target of Action
Similar compounds, such as carbamates, are known to be useful protecting groups for amines, essential for the synthesis of peptides .
Mode of Action
It’s worth noting that carbamates can be installed and removed under relatively mild conditions . This suggests that 1-(2-Aminoethyl)-3-methyl-2-imidazolidinone trifluoroacetate may interact with its targets in a similar manner.
Biochemical Pathways
The compound’s structure suggests it may be involved in the synthesis of peptides , which are crucial components of many biological pathways.
Pharmacokinetics
Fluorinated compounds often exhibit unique physicochemical properties, which can affect their bioavailability .
Result of Action
Given its potential role in peptide synthesis , it may influence protein structure and function, with downstream effects on cellular processes.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-aminoethyl)-3-methylimidazolidin-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.C2HF3O2/c1-8-4-5-9(3-2-7)6(8)10;3-2(4,5)1(6)7/h2-5,7H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAFAICECAGBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2988177.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2988179.png)



![[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2988184.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2988187.png)


![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)

